molecular formula C15H12O2 B12557578 Methanone, phenyl[(2R,3S)-3-phenyloxiranyl]- CAS No. 192047-38-4

Methanone, phenyl[(2R,3S)-3-phenyloxiranyl]-

Cat. No.: B12557578
CAS No.: 192047-38-4
M. Wt: 224.25 g/mol
InChI Key: UQGMJZQVDNZRKT-CABCVRRESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methanone, phenyl[(2R,3S)-3-phenyloxiranyl]- is a chemical compound characterized by the presence of a methanone group attached to a phenyl ring and a 3-phenyloxiranyl group. This compound is notable for its stereochemistry, with the (2R,3S) configuration indicating the specific spatial arrangement of its atoms. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanone, phenyl[(2R,3S)-3-phenyloxiranyl]- typically involves the reaction of chalcone derivatives with oxidizing agents to form the oxirane ring. One common method includes the use of m-chloroperbenzoic acid (m-CPBA) as an oxidizing agent under controlled temperature conditions . The reaction is carried out in an inert solvent such as dichloromethane to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methanone, phenyl[(2R,3S)-3-phenyloxiranyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxirane ring to diols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-CPBA and hydrogen peroxide.

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or carboxylic acids, while reduction results in diols. Substitution reactions produce a variety of substituted phenylmethanone derivatives.

Scientific Research Applications

Methanone, phenyl[(2R,3S)-3-phenyloxiranyl]- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which methanone, phenyl[(2R,3S)-3-phenyloxiranyl]- exerts its effects involves interactions with various molecular targets. The oxirane ring is highly reactive, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This reactivity is exploited in both synthetic chemistry and biological studies to modify target molecules and study their functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanone, phenyl[(2R,3S)-3-phenyloxiranyl]- is unique due to its specific stereochemistry and the presence of both a methanone and an oxirane ring. This combination of features makes it particularly useful in stereoselective synthesis and as a reactive intermediate in various chemical reactions.

Properties

CAS No.

192047-38-4

Molecular Formula

C15H12O2

Molecular Weight

224.25 g/mol

IUPAC Name

phenyl-[(2R,3R)-3-phenyloxiran-2-yl]methanone

InChI

InChI=1S/C15H12O2/c16-13(11-7-3-1-4-8-11)15-14(17-15)12-9-5-2-6-10-12/h1-10,14-15H/t14-,15+/m1/s1

InChI Key

UQGMJZQVDNZRKT-CABCVRRESA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]2[C@@H](O2)C(=O)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C2C(O2)C(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.